2-(1-methyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.
Incorporation of the Trifluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-BENZIMIDAZOL-2-YL)ETHANOL: A similar benzimidazole derivative with different substituents.
2-(1-METHYL-5-NITRO-1H-BENZIMIDAZOL-2-YL)-ETHANOL: Another derivative with a nitro group.
1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]METHANOL: A benzimidazole with a benzyl substituent.
Uniqueness
2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE is unique due to its trifluoromethoxyphenyl group, which imparts distinct physicochemical properties and biological activities .
Properties
Molecular Formula |
C20H19F3N4O2 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H19F3N4O2/c1-26-15-9-4-2-7-13(15)24-18(26)16-10-6-12-27(16)19(28)25-14-8-3-5-11-17(14)29-20(21,22)23/h2-5,7-9,11,16H,6,10,12H2,1H3,(H,25,28) |
InChI Key |
WVJHHUSBSJJCEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)NC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
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